
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Vue d'ensemble
Description
“Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate” is a chemical compound with the CAS Number: 1803593-25-0 . It has a molecular weight of 252.31 and its IUPAC name is this compound . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H20O4/c1-16-12-7-4-6-11 (10-12)13 (17-2)8-5-9-14 (15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C14H20O4 .Applications De Recherche Scientifique
Liquid Crystal Research
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate is structurally similar to compounds used in the study of liquid crystal phases, such as methylene-linked liquid crystal dimers. These dimers, including variations like 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, exhibit unique transitional properties like the formation of a twist-bend nematic phase. This phase is significant for advanced materials science, offering potential applications in display technologies and optical devices. The research demonstrates how variations in molecular structure can influence liquid crystalline behavior, providing a framework for designing materials with specific optical properties (Henderson & Imrie, 2011).
Pharmacological Impurities Analysis
In the pharmaceutical industry, understanding and controlling the formation of impurities is critical for drug safety and efficacy. This compound's structure is relevant to the study of impurities in proton pump inhibitors, such as omeprazole. Research into novel synthesis methods and impurity analysis helps in identifying potential impurities that could affect drug performance or patient safety. This is vital for the development of safer and more effective medications, highlighting the importance of detailed chemical analysis in pharmaceutical sciences (Saini et al., 2019).
Environmental Epigenetics
The study of how environmental factors influence epigenetic modifications is a growing area of research. Compounds structurally related to this compound are explored for their potential epigenetic impacts, particularly in the context of DNA methylation and hydroxymethylation. These studies contribute to our understanding of how chemical exposures affect genetic regulation and potentially lead to various pathologies. By examining the effects of environmental pollutants on epigenetic markers, researchers can uncover the molecular mechanisms underlying environmental impacts on human health (Efimova et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARDCMWFPGKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



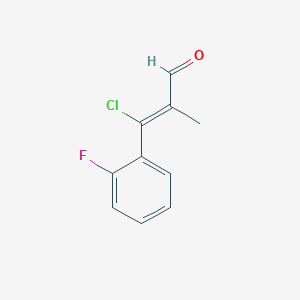
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
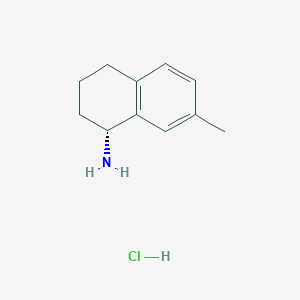
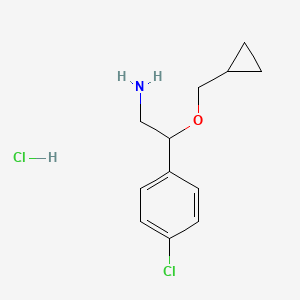
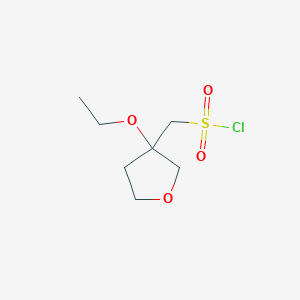
![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)
![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)
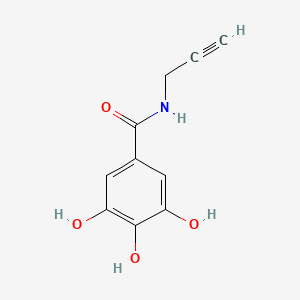
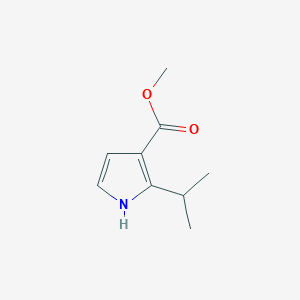
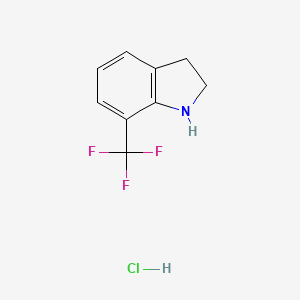

![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
